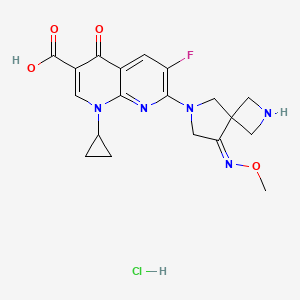
Zabofloxacin (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zabofloxacin (hydrochloride) is a novel fluoroquinolone antibiotic that has been developed for the treatment of multidrug-resistant infections caused by Gram-positive bacteria . It is particularly effective against strains of Neisseria gonorrhoeae that are resistant to other quinolone antibiotics . Zabofloxacin was discovered by Dong Wha Pharmaceuticals and has been licensed to Pacific Beach BioSciences for further development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin (hydrochloride) involves multiple steps, starting from the appropriate naphthyridine derivativeThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of zabofloxacin (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
化学反応の分析
Types of Reactions
Zabofloxacin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Zabofloxacin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in zabofloxacin.
Substitution: Zabofloxacin can undergo nucleophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zabofloxacin. These derivatives are often studied for their enhanced or modified biological activities .
科学的研究の応用
Zabofloxacin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Zabofloxacin is used in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is being investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.
Industry: Zabofloxacin is used in the pharmaceutical industry for the development of new antibacterial drugs.
作用機序
Zabofloxacin (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By binding to these enzymes, zabofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
類似化合物との比較
Similar Compounds
Delafloxacin: Another fluoroquinolone with broad-spectrum activity, particularly effective in acidic environments.
Finafloxacin: A fluoroquinolone approved for the treatment of bacterial otitis externa.
Moxifloxacin: Known for its activity against Gram-positive bacteria and anaerobes.
Uniqueness of Zabofloxacin
Zabofloxacin (hydrochloride) is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its effectiveness against quinolone-resistant Neisseria gonorrhoeae . Its broad-spectrum activity and favorable pharmacokinetic properties make it a promising candidate for the treatment of various bacterial infections .
特性
CAS番号 |
623574-00-5 |
|---|---|
分子式 |
C19H21ClFN5O4 |
分子量 |
437.9 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14+; |
InChIキー |
IFPBSRFVNPCZMK-MHVDTSALSA-N |
SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
異性体SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
正規SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DW-224; DW 224; DW224; DW-224a; PB-101; Zabofloxacin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















